molecular formula C9H9BrO2 B1524940 4-Bromo-2,3-dimethylbenzoic acid CAS No. 5613-26-3

4-Bromo-2,3-dimethylbenzoic acid

Cat. No. B1524940
CAS RN: 5613-26-3
M. Wt: 229.07 g/mol
InChI Key: SAQVKZFNOGPPCH-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylbenzoic acid is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 .


Molecular Structure Analysis

The IUPAC name for 4-Bromo-2,3-dimethylbenzoic acid is the same as its common name . The InChI code for this compound is 1S/C9H9BrO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

4-Bromo-2,3-dimethylbenzoic acid has a molecular weight of 229.07 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Metabolic Pathways and Toxicity Assessment

A study focused on the metabolic pathways of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), identifying its metabolites formed in different species including humans. This research provides insights into the oxidative deamination and demethylation processes involving compounds structurally related to 4-Bromo-2,3-dimethylbenzoic acid, offering a foundation for understanding potential toxicity and metabolic behaviors (Carmo et al., 2005).

Tautomerism of Heteroaromatic Compounds

Research on the tautomerism of heteroaromatic compounds, including isoxazoles and isoxazol-5-ones, contributes to the understanding of chemical properties and behaviors of compounds similar to 4-Bromo-2,3-dimethylbenzoic acid. These findings help in elucidating the structural dynamics and potential applications in chemical synthesis (Boulton & Katritzky, 1961).

Bromodomain Inhibitors

The development of bromodomain inhibitors showcases the application of phenylisoxazole sulfonamides in creating compounds that regulate gene transcription. This area of research highlights the therapeutic potentials of derivatives and analogs of 4-Bromo-2,3-dimethylbenzoic acid in treating diseases through epigenetic modulation (Bamborough et al., 2012).

Antimicrobial and Anticancer Activities

A study on the depside compounds from a lichen species revealed the antimicrobial and anticancer activities of 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, a compound related to 4-Bromo-2,3-dimethylbenzoic acid. This research underscores the potential of such compounds in developing new antimicrobial and anticancer drugs (Aravind et al., 2014).

Halogen Bonding in Crystal Engineering

The study on the influence of methoxy-substituents on Br…Br type II halogen bonds in bromobenzoic acid derivatives demonstrates the significance of halogen bonding in the design and development of new crystalline materials. This research provides valuable insights into the engineering of molecular structures for specific applications, leveraging compounds like 4-Bromo-2,3-dimethylbenzoic acid (Raffo et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

4-bromo-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQVKZFNOGPPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302407
Record name 4-Bromo-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dimethylbenzoic acid

CAS RN

5613-26-3
Record name 4-Bromo-2,3-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5613-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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